

# An In-depth Technical Guide to BAPHEE (CAS 901-44-0)

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## Compound of Interest

Compound Name: *Bisphenol A bis(2-hydroxyethyl)ether*

Cat. No.: *B024528*

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## Introduction

Bisphenol A bis(2-hydroxyethyl) ether (BAPHEE), identified by the CAS number 901-44-0, is an aromatic diol derived from Bisphenol A (BPA). Its chemical structure, featuring two hydroxyethyl ether groups attached to the bisphenol A backbone, imparts unique properties that make it a valuable intermediate in polymer chemistry and a subject of interest in toxicological and endocrine research. This technical guide provides a comprehensive overview of the core properties of BAPHEE, including its physicochemical characteristics, toxicological profile, synthesis, and applications, with a focus on presenting data in a clear, structured format for scientific professionals.

## Chemical and Physical Properties

BAPHEE is a white solid at room temperature.<sup>[1]</sup> Its core physical and chemical properties are summarized in the tables below, providing a clear reference for laboratory and industrial applications.

### Table 1: General Chemical Properties of BAPHEE

Property	Value	Source(s)
CAS Number	901-44-0	[2]
Molecular Formula	C <sub>19</sub> H <sub>24</sub> O <sub>4</sub>	[2]
Molecular Weight	316.39 g/mol	[2]
IUPAC Name	2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol	[2]
Canonical SMILES	CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO	[2]
InChI Key	UUAGPGQUHZVJBQ-UHFFFAOYSA-N	[2]

**Table 2: Physicochemical Data for BAPHEE**

Property	Value	Source(s)
Melting Point	109-114 °C	[3]
Boiling Point	495 °C	[4]
Density	1.135 g/cm <sup>3</sup>	[4]
Flash Point	253 °C	[4]
Appearance	White solid	[1]
Storage Temperature	2-8 °C	[3]

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of BAPHEE. While full spectra are best viewed in their original sources, the following provides an overview of available data.

- <sup>13</sup>C NMR Spectroscopy: Data for the <sup>13</sup>C NMR spectrum of BAPHEE is available through the PubChem database, which can be used to confirm the carbon framework of the molecule.[2]
- Mass Spectrometry: Mass spectrometry data for BAPHEE is also available on PubChem.[2] The fragmentation patterns observed in mass spectrometry can be used to elucidate the structure of the molecule and its derivatives. Studies on related bisphenols indicate common fragmentation pathways, including the formation of a phenoxide product ion (m/z 93) and the loss of a phenol group.[5][6]

## Toxicological Profile

The toxicological properties of BAPHEE are of significant interest due to its structural similarity to Bisphenol A (BPA), a known endocrine disruptor. While specific toxicological data for BAPHEE is limited, a safety data sheet reports an oral LD50 in rats.

**Table 3: Acute Toxicity Data for BAPHEE**

Test	Species	Route	Value	Source(s)
LD50	Rat	Oral	> 2000 mg/kg	[1]

Hazard Classifications:

BAPHEE is associated with the following hazard statements:

- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H411: Toxic to aquatic life with long lasting effects.

Due to the limited direct toxicological data on BAPHEE, it is prudent to handle it with the same precautions as BPA.

## Biological Activity and Signaling Pathways

The primary biological concern surrounding BAPHEE is its potential to act as an endocrine disruptor, similar to its precursor, BPA. Endocrine disruptors can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects.

BPA is known to interact with several nuclear receptors, including estrogen receptors (ER $\alpha$  and ER $\beta$ ) and androgen receptors (AR). It is believed that BAPHEE may exhibit similar interactions due to its conserved bisphenol A core structure.

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